1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one: is an organic compound that features a fluorinated aromatic ring, an amino group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-6-fluorobenzene.
Halogenation: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Formation of Propanone Moiety: The chlorinated intermediate is then reacted with a suitable propanone derivative, such as 3-chloropropanone, under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the propanone moiety can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propanones with various functional groups.
Scientific Research Applications
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the fluorine atom.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. The amino group can participate in nucleophilic attacks, while the chloropropanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-6-fluorophenyl)ethanone
- 1-(2-Amino-6-fluorophenyl)methanol
- (2-Amino-6-fluorophenyl)dimethylphosphine oxide
Uniqueness
1-(2-Amino-6-fluorophenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9ClFNO |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(2-amino-6-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2 |
InChI Key |
AXXJFLGEAYSBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)CCl)N |
Origin of Product |
United States |
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